molecular formula C13H20N2O3 B3049120 1-(2-Oxoazepane-1-carbonyl)azepan-2-one CAS No. 19494-73-6

1-(2-Oxoazepane-1-carbonyl)azepan-2-one

Cat. No. B3049120
M. Wt: 252.31 g/mol
InChI Key: UHQZGWJEFFDHSR-UHFFFAOYSA-N
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Patent
US06699988B2

Procedure details

Thus, when phosgene is reacted with the sodium salt of ε-caprolactam according to H. R. Meyer, as described in the summary CA 52: 11781e of 1956, only from 0.6 to 40% of N,N′-carbonylbiscaprolactam is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[Na].[C:6]1(=[O:13])[NH:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[C:6]([N:12]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:1]1=[O:2])([N:12]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:13])=[O:13] |^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)(N1C(CCCCC1)=O)N1C(CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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